Isodiospyrin
Overview
Description
Isodiospyrin as a Human DNA Topoisomerase I Inhibitor
Isodiospyrin is a compound derived from the plant Diospyros morrisiana, characterized by an asymmetrical 1,2-binaphthoquinone chromophore. It has been found to exhibit cytotoxic activity against tumor cell lines. The mechanism of action of isodiospyrin is distinct from that of the well-known human topoisomerase I (htopo I) poison camptothecin. Isodiospyrin does not induce covalent complexes between htopo I and DNA but instead inhibits htopo I by binding directly to the enzyme, thereby preventing it from accessing DNA. This inhibition also extends to the kinase activity of htopo I, which is significant for understanding the cellular actions of naphthoquinone derivatives .
Synthesis Analysis
The synthesis of isodiospyrin and related compounds involves complex organic reactions. For instance, the synthesis of isochromene pyrimidinedione derivatives, which are structurally related to isodiospyrin, has been achieved through a one-pot Michael-Knoevenagel condensation-inverse-electron-demand hetero-Diels-Alder reaction. This method demonstrates the potential for creating compounds with multiple stereocenters and high enantioselectivity . Additionally, the absolute stereochemistry of isodiospyrin has been determined through asymmetric syntheses and analytical techniques such as X-ray and circular dichroism spectral studies .
Molecular Structure Analysis
The molecular structure of isodiospyrin has been confirmed through various spectroscopic methods and X-ray diffraction. The compound's structure is based on a binaphthoquinone framework, which is a key feature for its biological activity. The absolute configuration of isodiospyrin has been assigned, which is crucial for understanding its interaction with biological targets .
Chemical Reactions Analysis
Isodiospyrin's chemical reactivity can be inferred from studies on related naphthoquinone derivatives. For example, the synthesis of 22-isospirostane derivatives from 23-oxosapogenins through photochemical isomerization provides insights into the reactivity of similar compounds under light-induced conditions . The synthesis and properties of dispiro compounds, which share some structural similarities with isodiospyrin, also contribute to the understanding of the chemical behavior of rigid and orthogonal molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of isodiospyrin are closely related to its binaphthoquinone core. The electrochemical, optical, and thermal properties of related compounds, such as dispiro isomers, provide a basis for understanding the behavior of isodiospyrin under various conditions. These properties are important for the development of isodiospyrin as a pharmacological agent and for its handling and storage as a chemical substance .
Scientific Research Applications
Isodiospyrin as a Human DNA Topoisomerase I Inhibitor
Isodiospyrin, derived from Diospyros morrisiana, acts as a novel inhibitor of human DNA topoisomerase I (htopo I). Unlike camptothecin, a prototypical htopo I poison, isodiospyrin does not induce htopo I-DNA covalent complexes. Instead, it inhibits htopo I by directly binding to it, thereby limiting its access to the DNA substrate. This compound also strongly inhibits the kinase activity of htopo I, affecting the splicing factor 2/alternate splicing factor without DNA involvement. This discovery is significant for understanding naphthoquinone derivatives' cellular actions, particularly in DNA relaxation and kinase activities inhibition of htopo I (Ting et al., 2003).
Cytotoxic Activity of Isodiospyrin
Isodiospyrin has shown cytotoxic activity against various tumor cell lines, including HCT-8 colon tumor and P-388 lymphocytic leukemia. It was first identified in Diospyros morrisiana and demonstrated cytotoxic effects for the first time. The study of its cytotoxic properties opens up potential avenues for cancer research and therapy (Yan Xiu-zhen et al., 1989).
Antimycobacterial Activity
Isodiospyrin, along with other naphthoquinones isolated from Euclea natalensis, has been studied for its antimycobacterial activity. This compound exhibits significant inhibitory effects against Mycobacterium tuberculosis, showing potential as a therapeutic agent in treating bacterial infections. The study also hypothesized a structure-activity relationship and proposed a mode of action for these naphthoquinones (Kooy et al., 2006).
Antibacterial Properties
Isodiospyrin has been isolated from Diospyros piscatoria and found to exhibit a broad spectrum of antibacterial activity. It shows effectiveness against various Gram-positive and Gram-negative bacteria, including Streptococcus pyogenes, Streptococcus pneumoniae, Salmonella typhi, and Mycobacterium chelonae. The minimum inhibitory concentrations (MICs) indicate its potency as an antibacterial agent, highlighting its potential use in treating bacterial infections (Adeniyi et al., 2000).
Safety And Hazards
When handling Isodiospyrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOHKZVBKYMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174007 | |
Record name | Isodiospyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isodiospyrin | |
CAS RN |
20175-84-2 | |
Record name | Isodiospyrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isodiospyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISODIOSPYRIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isodiospyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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